REACTION_CXSMILES
|
[CH3:1][C:2]1([CH3:16])[NH:6][C:5](=[O:7])[CH:4]([NH:8]C(=O)OC(C)(C)C)[CH2:3]1.[ClH:17].O1CCOCC1>C(Cl)Cl>[ClH:17].[NH2:8][CH:4]1[CH2:3][C:2]([CH3:16])([CH3:1])[NH:6][C:5]1=[O:7] |f:4.5|
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
was stirred at room temperature over 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction mixture heavily precipitated
|
Type
|
ADDITION
|
Details
|
It was diluted with ether (approximately 50 mL)
|
Type
|
FILTRATION
|
Details
|
the solid filtered under vacuum
|
Type
|
WASH
|
Details
|
washed with ether
|
Type
|
CUSTOM
|
Details
|
dried in the vacuum oven
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
Cl.NC1C(NC(C1)(C)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 5.5701 mmol | |
AMOUNT: MASS | 917 mg | |
YIELD: PERCENTYIELD | 97.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |